molecular formula C28H23ClFN5O2 B1664306 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride CAS No. 189689-94-9

4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride

Cat. No. B1664306
M. Wt: 516 g/mol
InChI Key: AWRGBOKANQBIBM-UHFFFAOYSA-N
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Description

ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.

Scientific Research Applications

Pharmacological Properties

4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, known as ABT-491, exhibits significant pharmacological properties as a platelet-activating factor (PAF) receptor antagonist. This compound demonstrates a high affinity for inhibiting PAF binding to human platelets, with a Ki value of 0.6 nM, indicating its potential in mitigating PAF-mediated cellular responses such as calcium mobilization, priming, and degranulation. Furthermore, ABT-491 effectively inhibits PAF-induced inflammatory responses, including increased vascular permeability, hypotension, and edema, as well as PAF-induced lethality in vivo. This suggests its potential utility in treating PAF-mediated diseases (Albert et al., 1997).

Antiviral Activity

Research has explored the antiviral potential of various indole derivatives, including those structurally related to 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride. Although many of these compounds did not show notable activity against viruses such as influenza A and hepatitis C, a few exceptions demonstrated micromolar activities against specific strains. This highlights the possibility of certain derivatives having selective antiviral effects, which could be pertinent for further exploration in the context of 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride (Ivashchenko et al., 2014).

Synthetic Routes and Derivatives

The synthesis and exploration of derivatives of this compound are significant in understanding its chemical properties and potential applications. Various synthetic routes have been developed for related indole derivatives, showcasing the compound's versatility and the possibility of obtaining structurally interesting compounds through different synthetic methods. These methods often involve complex reactions and can lead to the creation of novel molecules with potential pharmacological activities (Lis et al., 1990).

properties

IUPAC Name

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGBOKANQBIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172381
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ABT-491 hydrochloride

CAS RN

189689-94-9
Record name ABT 491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Reactant of Route 2
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Reactant of Route 3
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Reactant of Route 5
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Reactant of Route 6
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride

Citations

For This Compound
4
Citations
DH Albert, TJ Magoc, P Tapang, G Luo… - European journal of …, 1997 - Elsevier
ABT-491 (4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride) is a novel PAF (platelet-activating …
Number of citations: 30 www.sciencedirect.com
PA Lang, DS Kempe, V Tanneur… - Journal of cell …, 2005 - journals.biologists.com
Osmotic erythrocyte shrinkage leads to activation of cation channels with subsequent Ca 2+ entry and stimulates a sphingomyelinase with subsequent formation of ceramide. Ca 2+ and …
Number of citations: 204 journals.biologists.com
DH Albert, PE Malo, P Tapang, TK Shaughnessy… - … of Pharmacology and …, 1998 - ASPET
Platelet-activating factor (PAF) may be an important mediator of allergic rhinitis. In the present study we evaluated the effectiveness of a recently described PAF antagonist (ABT-491) in …
Number of citations: 39 jpet.aspetjournals.org
JMK Jacobi - 2018 - ub01.uni-tuebingen.de
Der Begriff Eryptose beschreibt den Mechanismus des programmierten Zelltods von Erythrozyten. Merkmale der Eryptose sind die Aktivierung membranständiger kalziumpermeabler …
Number of citations: 7 ub01.uni-tuebingen.de

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